

# 2,4-Hexanedione CAS number and molecular structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,4-Hexanedione

Cat. No.: B1211359

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## An In-depth Technical Guide to 2,4-Hexanedione

CAS Number: 3002-24-2

Molecular Formula:  $C_6H_{10}O_2$

### Introduction

**2,4-Hexanedione**, also known as propionylacetone, is a beta-diketone with the chemical formula  $C_6H_{10}O_2$ .<sup>[1]</sup> Its structure consists of a six-carbon chain with carbonyl groups located at the second and fourth positions.<sup>[2][3]</sup> This compound is a colorless to pale yellow liquid with a characteristic sweet odor and is soluble in water and organic solvents.<sup>[2][3]</sup> As a beta-diketone, **2,4-hexanedione** is a versatile intermediate in organic synthesis, with applications in the production of pharmaceuticals and agrochemicals.<sup>[1]</sup> It is also utilized as a flavoring agent and as a research chemical for studying the reactivity of ketones.<sup>[1][3]</sup> A key feature of **2,4-hexanedione** is its existence as a mixture of keto and enol tautomers in equilibrium.<sup>[4]</sup>

### Molecular Structure and Properties

The molecular weight of **2,4-hexanedione** is approximately 114.14 g/mol.<sup>[1]</sup> The molecule's structure and its keto-enol tautomerism are fundamental to its chemical reactivity. The presence of two carbonyl groups and acidic  $\alpha$ -hydrogens makes it a highly reactive and versatile compound in organic synthesis.<sup>[4]</sup>

## Physicochemical Properties

The following table summarizes the key physicochemical properties of **2,4-hexanedione**.

Property	Value	Reference(s)
CAS Number	3002-24-2	[5]
Molecular Formula	C <sub>6</sub> H <sub>10</sub> O <sub>2</sub>	[5]
Molecular Weight	114.14 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[3]
Boiling Point	161 °C at 760 mmHg	[1]
Flash Point	53.6 ± 16.8 °C	[1]
Density	0.937 g/cm <sup>3</sup>	[6]
Refractive Index	1.47686 at 14.9 °C	[6]

## Thermochemical Data

The thermochemical properties of **2,4-hexanedione** are crucial for understanding its stability and reactivity in chemical processes.

Property	Value	Reference(s)
Standard Enthalpy of Formation (liquid, 298.15 K)	-505.00 ± 3.00 kJ/mol	[1]
Standard Enthalpy of Formation (gas, 298.15 K)	-439.70 kJ/mol	[1]

## Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and characterization of **2,4-hexanedione**, particularly for studying its keto-enol tautomerism.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and the equilibrium between the keto and enol forms. In the  $^1\text{H}$  NMR spectrum, the keto form shows characteristic signals for the methyl and methylene protons. The enol tautomer is distinguished by a hydroxyl proton signal that is significantly downfield due to intramolecular hydrogen bonding.<sup>[4]</sup> The relative integration of the signals for the keto and enol forms allows for the quantification of the tautomeric equilibrium.<sup>[4]</sup> Carbon-13 NMR spectroscopy further confirms the structure with distinct resonances for the carbonyl carbons in the keto form and the enolic carbons in the enol form.<sup>[4]</sup>

## Infrared (IR) Spectroscopy

The IR spectrum of **2,4-hexanedione** displays characteristic absorption bands that provide information about its functional groups. Strong carbonyl stretching bands are observed in the range of  $1700\text{--}1720\text{ cm}^{-1}$ , which is typical for ketones. The presence of the enol tautomer is indicated by a broad O-H stretching band around  $3200\text{--}3400\text{ cm}^{-1}$  and a C=C stretching vibration between  $1620\text{--}1640\text{ cm}^{-1}$ .<sup>[4]</sup>

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **2,4-hexanedione**. The molecular ion peak is observed at an  $m/z$  of 114, which corresponds to the molecular weight of the compound.<sup>[4]</sup>

The table below summarizes the key spectroscopic data for **2,4-hexanedione**.

Spectroscopic Technique	Key Features	Reference(s)
$^1\text{H}$ NMR	Shows distinct signals for both keto and enol forms, allowing for the determination of their relative concentrations.	[4]
$^{13}\text{C}$ NMR	Confirms the presence of both tautomers with characteristic chemical shifts for carbonyl and enolic carbons.	[4]
IR Spectroscopy	Carbonyl (C=O) stretching at $1700\text{-}1720\text{ cm}^{-1}$ (keto), broad O-H stretching at $3200\text{-}3400\text{ cm}^{-1}$ (enol), and C=C stretching at $1620\text{-}1640\text{ cm}^{-1}$ (enol).	[4]
Mass Spectrometry	Molecular ion peak ( $\text{M}^+$ ) at $m/z$ 114.	[4]
UV-Visible Spectroscopy	$n \rightarrow \pi^*$ transition for the carbonyl groups in the range of $270\text{-}290\text{ nm}$ .	[4]

## Experimental Protocols

### Synthesis of 2,4-Hexanedione via Mixed Claisen Condensation

One of the common methods for synthesizing  $\beta$ -diketones like **2,4-hexanedione** is the mixed Claisen condensation.[7] This reaction involves the base-catalyzed condensation of an ester with a ketone.[7] For the synthesis of **2,4-hexanedione**, ethyl propionate can be reacted with acetone in the presence of a strong base like sodium ethoxide.

Materials:

- Ethyl propionate

- Acetone
- Sodium ethoxide
- Ethanol (anhydrous)
- Diethyl ether
- Hydrochloric acid (dilute)
- Anhydrous magnesium sulfate
- Apparatus for reflux, extraction, and distillation

#### Procedure:

- A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
- A mixture of ethyl propionate and acetone is added dropwise to the sodium ethoxide solution with stirring.
- The reaction mixture is heated under reflux for several hours to ensure the completion of the condensation reaction.
- After cooling to room temperature, the mixture is acidified with dilute hydrochloric acid.
- The product is extracted with diethyl ether.
- The organic layer is washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.
- The crude **2,4-hexanedione** is purified by fractional distillation under reduced pressure.

## Characterization by NMR Spectroscopy

#### Sample Preparation:

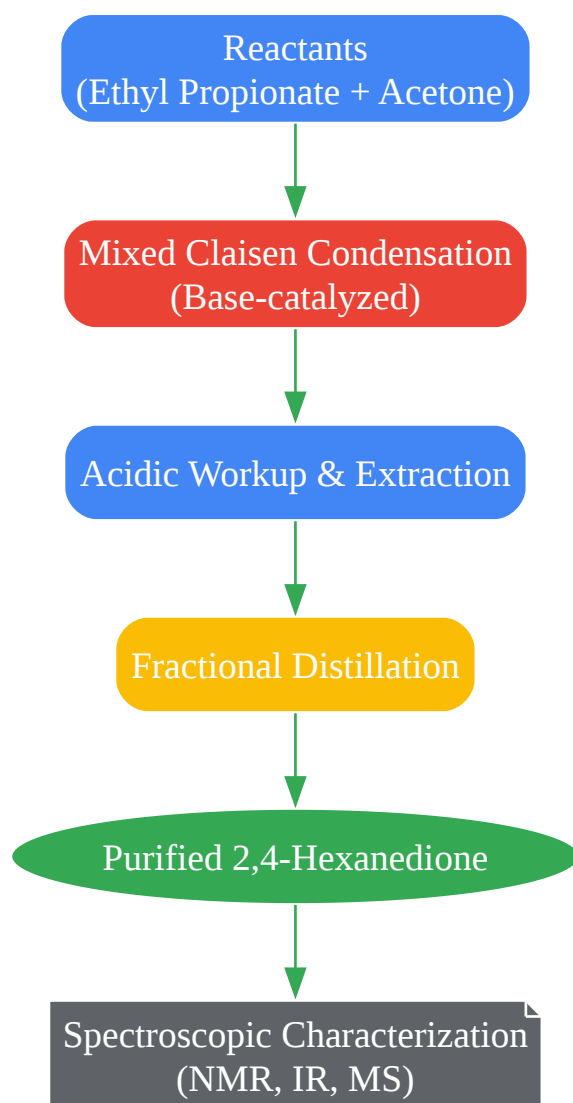
- Approximately 10-20 mg of the purified **2,4-hexanedione** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in a clean vial.[8]
- The solution is then transferred to a standard 5 mm NMR tube.[9]
- A small amount of an internal standard, such as tetramethylsilane (TMS), can be added for chemical shift referencing.

#### Data Acquisition:

- The NMR tube is placed in the spectrometer.
- The magnetic field is shimmed to achieve homogeneity.
- $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired using standard pulse sequences.
- For  $^1\text{H}$  NMR, the spectral width should be sufficient to cover the chemical shift range of all protons, including the downfield enolic proton.
- For  $^{13}\text{C}$  NMR, a proton-decoupled sequence is typically used to obtain singlets for each unique carbon atom.

## Visualizations

Caption: Keto-enol tautomerism of **2,4-hexanedione**.



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Caption: General workflow for the synthesis and characterization of **2,4-hexanedione**.

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Address: 3281 E Guasti Rd

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